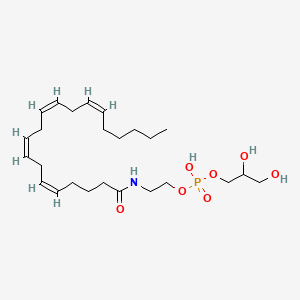

Glycerophospho-N-Arachidonoyl Ethanolamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’anandamide est un neurotransmetteur cannabinoïde endogène qui se lie aux récepteurs cannabinoïdes centraux (CB1) et périphériques (CB2) . Ce composé joue un rôle important dans le système endocannabinoïde, qui est impliqué dans divers processus physiologiques, notamment la douleur, l’humeur, l’appétit et la mémoire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La glycérophospho-N-arachidonoylethanolamine peut être synthétisée par l’activité enzymatique de la glycérophosphodiestérase 1 (GDE1) sur des précurseurs liés à la glycérophospho . La synthèse implique le transfert d’une chaîne acyle de la position sn-1 de la phosphatidylcholine à l’amine de la phosphatidyléthanolamine . Cette réaction est dépendante du calcium et catalysée par une enzyme non identifiée .

Méthodes de production industrielle

La production industrielle de glycérophospho-N-arachidonoylethanolamine n’est pas bien documentée. Il est probable que les méthodes de production impliqueraient des réactions enzymatiques à grande échelle similaires à celles utilisées dans la synthèse en laboratoire, avec une optimisation du rendement et de la pureté.

Analyse Des Réactions Chimiques

Types de réactions

La glycérophospho-N-arachidonoylethanolamine subit diverses réactions chimiques, notamment :

Hydrolyse : Catalysée par les phosphodiestérases pour produire de l’arachidonoyléthanolamide.

Oxydation et réduction : Ces réactions peuvent modifier la chaîne arachidonoyle, affectant l’activité biologique des composés résultants.

Réactifs et conditions courants

Phosphodiestérases : Enzymes qui catalysent l’hydrolyse de la glycérophospho-N-arachidonoylethanolamine.

Ions calcium : Nécessaires au transfert enzymatique de la chaîne acyle.

Principaux produits formés

Arachidonoyléthanolamide (anandamide) : Le principal produit formé par l’hydrolyse de la glycérophospho-N-arachidonoylethanolamine.

Applications de la recherche scientifique

La glycérophospho-N-arachidonoylethanolamine présente plusieurs applications de recherche scientifique :

Neurosciences : Étudiée pour son rôle dans le système endocannabinoïde et ses effets sur la douleur, l’humeur et la mémoire.

Recherche sur le cancer : Enquête sur son potentiel en tant que biomarqueur dans le cancer du poumon.

Pharmacologie : Utilisée pour étudier la liaison et l’activité des récepteurs cannabinoïdes.

Biochimie lipidique : Explorée pour son rôle dans le métabolisme et la signalisation lipidiques.

Applications De Recherche Scientifique

Glycerophospho-N-Arachidonoyl Ethanolamine has several scientific research applications:

Neuroscience: Studied for its role in the endocannabinoid system and its effects on pain, mood, and memory.

Cancer Research: Investigated for its potential as a biomarker in lung cancer.

Pharmacology: Used to study the binding and activity of cannabinoid receptors.

Lipid Biochemistry: Explored for its role in lipid metabolism and signaling.

Mécanisme D'action

La glycérophospho-N-arachidonoylethanolamine exerce ses effets par sa conversion en arachidonoyléthanolamide (anandamide), qui se lie aux récepteurs cannabinoïdes CB1 et CB2 . Cette liaison inhibe la liaison spécifique de [3H]-HU-243 aux membranes synaptosomales avec une valeur Ki de 52 nM . L’activation de ces récepteurs module divers processus physiologiques, notamment la perception de la douleur, la régulation de l’humeur et le contrôle de l’appétit .

Comparaison Avec Des Composés Similaires

Composés similaires

Glycérophospho-N-acylesthanolamines : Une classe de composés qui comprend la glycérophospho-N-arachidonoylethanolamine.

Arachidonoyléthanolamide (anandamide) : Le produit direct de l’hydrolyse de la glycérophospho-N-arachidonoylethanolamine.

Unicité

La glycérophospho-N-arachidonoylethanolamine est unique en raison de son rôle de précurseur de l’anandamide, un neurotransmetteur cannabinoïde endogène clé . Cela la distingue des autres glycérophospho-N-acylesthanolamines, qui peuvent ne pas produire de composés bioactifs aussi puissants .

Activité Biologique

Glycerophospho-N-arachidonoyl ethanolamine (GP-NAE) is a bioactive lipid that plays a significant role in various physiological processes, particularly within the endocannabinoid system. This compound is a precursor to anandamide (AEA), an endogenous cannabinoid that interacts with cannabinoid receptors (CB1 and CB2) and is involved in numerous biological functions, including pain regulation, inflammation, and appetite control. This article delves into the biological activity of GP-NAE, exploring its biosynthesis, metabolic pathways, and implications in health and disease.

Biosynthesis of GP-NAE

GP-NAE is synthesized from N-acyl phosphatidylethanolamines (NAPEs) through a multistep enzymatic process. The key enzymes involved in this pathway include:

- Alpha/beta-hydrolase 4 (ABHD4) : This enzyme catalyzes the deacylation of NAPEs to produce glycerophospho-N-acylethanolamines (GP-NAEs).

- Glycerophosphodiesterase 1 (GDE1) : GDE1 further hydrolyzes GP-NAEs to yield AEA and glycerol phosphate, thus completing the biosynthetic pathway .

Table 1: Enzymatic Pathway for GP-NAE Synthesis

| Enzyme | Reaction | Product |

|---|---|---|

| ABHD4 | NAPEs → GP-NAEs | Glycerophospho-N-AE |

| GDE1 | GP-NAEs → AEA + Glycerol Phosphate | Anandamide |

Interaction with Cannabinoid Receptors

GP-NAE, as a precursor to AEA, exhibits significant biological activity through its interaction with cannabinoid receptors. Anandamide acts primarily as an agonist at both CB1 and CB2 receptors, mediating various physiological responses:

- Pain modulation : AEA has been shown to alleviate pain through CB1 receptor activation in the central nervous system.

- Anti-inflammatory effects : Activation of CB2 receptors by AEA can lead to reduced inflammation in peripheral tissues .

Implications in Disease States

Recent studies have indicated that levels of GP-NAE are altered in various pathological conditions, suggesting its potential as a biomarker for disease diagnosis and prognosis.

Case Study: Lung Cancer

A study demonstrated that serum levels of GP-NAE were significantly elevated in lung cancer patients compared to healthy controls. This finding suggests that GP-NAE could serve as a sensitive and specific biomarker for lung cancer detection .

Table 2: Comparison of GP-NAE Levels in Disease States

| Condition | GP-NAE Level (Mean ± SD) | Reference |

|---|---|---|

| Lung Cancer | Higher than controls | |

| Healthy Controls | Baseline level |

Metabolic Pathways and Regulation

The metabolism of GP-NAE is crucial for maintaining homeostasis within the endocannabinoid system. The degradation of GP-NAE via GDE1 not only produces AEA but also regulates its availability and activity. Dysregulation of this pathway has been implicated in various disorders, including chronic pain and mood disorders .

Propriétés

IUPAC Name |

2,3-dihydroxypropyl 2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethyl hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(29)26-20-21-32-34(30,31)33-23-24(28)22-27/h6-7,9-10,12-13,15-16,24,27-28H,2-5,8,11,14,17-23H2,1H3,(H,26,29)(H,30,31)/b7-6-,10-9-,13-12-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGKVQGBMADPCS-DOFZRALJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOP(=O)(O)OCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCOP(=O)(O)OCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44NO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.